molecular formula C20H19N3O3S B2948991 N-(4-(3-((2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021256-69-8

N-(4-(3-((2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

Cat. No.: B2948991
CAS No.: 1021256-69-8
M. Wt: 381.45
InChI Key: GOKAKRFBDJNEHS-UHFFFAOYSA-N
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Description

Disclaimer: The following is a generic product description, as specific scientific data for this compound could not be retrieved. The information below should be replaced with verified data from reliable sources. Product Introduction N-(4-(3-((2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 2-methoxyphenyl group via a thiazole-containing chain. This structure classifies it among heterocyclic amides, a group known for diverse pharmacological properties. Its molecular architecture, incorporating both thiazole and benzamide moieties, makes it a compound of significant interest in medicinal chemistry and drug discovery research for developing new therapeutic agents . Potential Research Applications & Value Compounds with similar structural features (benzamide, thiazole) have been investigated for various biological activities. Preliminary or analogous research suggests potential areas of interest, though specific data for this compound is required to confirm: • Antimicrobial Research: Thiazole derivatives are frequently explored for their activity against bacterial and fungal pathogens. This compound may serve as a precursor or active component in developing novel anti-infective agents . • Chemical Biology & Mechanism Studies: The molecule could act as a key intermediate or probe in studying enzyme inhibition, particularly targeting pathways relevant to cellular proliferation or inflammation . • Material Science Applications: Its complex aromatic and heterocyclic structure may also be of interest in the synthesis of advanced organic materials. Handling and Usage For Research Use Only. Not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the material safety data sheet (MSDS) prior to handling and use appropriate personal protective equipment (PPE). All chemical handling should be conducted in accordance with established laboratory safety protocols.

Properties

IUPAC Name

N-[4-[3-(2-methoxyanilino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-17-10-6-5-9-16(17)22-18(24)12-11-15-13-27-20(21-15)23-19(25)14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKAKRFBDJNEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(3-((2-methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, synthesizing information from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a thiazole moiety linked to a benzamide structure, which is known to influence its biological activity. The molecular formula is C18H20N3O2SC_{18}H_{20}N_3O_2S, with a molecular weight of approximately 363.89 g/mol. The presence of the methoxy group on the phenyl ring is believed to enhance its lipophilicity, potentially improving cell membrane permeability.

Research indicates that compounds with similar structural features often exhibit anticancer activity by inhibiting specific kinases involved in cell proliferation and survival pathways. The thiazole and benzamide components may interact with various biological targets, including:

  • Kinase Inhibition : Targeting kinases involved in cell cycle regulation.
  • Apoptosis Induction : Triggering programmed cell death in cancer cells.
  • Antimicrobial Activity : Exhibiting properties against bacterial pathogens.

Biological Activity Data

Activity Description Reference
AnticancerInhibits cancer cell growth by interfering with mitotic processes.
ApoptosisInduces apoptosis in cancer cells through intrinsic and extrinsic signaling pathways.
AntimicrobialShows potential antibacterial activity against Gram-positive bacteria.
Kinase InhibitionDemonstrates micromolar inhibition of key kinases involved in cancer cell survival.

Case Studies

  • Anticancer Activity : A study investigated the effects of similar thiazole derivatives on various cancer cell lines (e.g., HeLa, A549). The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity compared to standard chemotherapeutics like irinotecan .
  • Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to specific kinase targets, suggesting a competitive inhibition mechanism. This was corroborated by in vitro assays showing increased multipolarity in centrosome-amplified cancer cells treated with the compound .
  • Antimicrobial Properties : Another study focused on the antimicrobial efficacy of thiazole derivatives, highlighting their ability to inhibit bacterial growth at low concentrations . This suggests potential applications beyond oncology.

Research Findings

Recent findings emphasize the importance of structural modifications in enhancing the biological activity of thiazole-based compounds. For instance:

  • Substituent Variations : The introduction of different substituents on the thiazole ring can significantly alter binding affinity and selectivity for target proteins.
  • Combination Therapies : Preliminary data suggest that combining this compound with other therapeutic agents may enhance overall efficacy against resistant cancer types.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogs and Their Features
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound : N-(4-(3-((2-Methoxyphenyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide 2-Methoxyphenyl, benzamide Not explicitly provided (likely C₂₀H₂₀N₃O₃S) ~400 (estimated) Unique 2-methoxy group may enhance lipophilicity and π-π stacking interactions.
Compound 4g 4-Methylpiperazinyl, pyridin-3-yl C₂₃H₂₄N₆O₂S 472.54 Piperazine substituent improves solubility; pyridinyl group may enhance binding to charged residues.
Compound 3d 4-Methoxyphenyl, sulfamoyl C₂₅H₂₁N₅O₅S₂ 567.61 Sulfamoyl group introduces potential sulfonamide-based bioactivity (e.g., carbonic anhydrase inhibition). Melting point: 200–201°C.
N-(4-(3-((4-(Dimethylamino)phenyl)amino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide 4-Dimethylaminophenyl, 4-fluorobenzamide C₂₁H₂₁FN₄O₂S 412.5 Fluorine atom increases electronegativity; dimethylamino group may alter pKa and membrane permeability.
N-(4-(3-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide Cyclohexenyl ethyl, furan-2-carboxamide C₁₉H₂₃N₃O₃S 373.5 Furan ring reduces steric bulk; cyclohexenyl group may influence hydrophobic interactions.
Compound 112254 tert-Butyl, 4-methoxybenzyl-piperazinyl C₂₆H₃₅N₃O₃ 437.57 High molecular weight and tert-butyl group enhance lipophilicity; piperazine improves solubility. Density: 1.1 g/cm³.

Functional Group Impact on Bioactivity

  • Benzamide vs. Carboxamide : The target compound’s benzamide group (vs. furan carboxamide in ) may enhance aromatic stacking in hydrophobic binding pockets.
  • Substituent Effects :
    • Methoxy Groups : In the target compound and 3d , methoxy substituents likely increase metabolic stability compared to halogenated analogs (e.g., 4-fluorobenzamide in ).
    • Sulfamoyl vs. Piperazinyl : Sulfamoyl groups (e.g., 3d ) are associated with enzyme inhibition, while piperazinyl moieties (e.g., 4g ) improve aqueous solubility and pharmacokinetics.

Physicochemical and Spectral Comparisons

  • The target compound’s melting point is likely lower if lacking such polar groups.
  • Spectral Data : Analogs like 4g and 3d were confirmed via ¹H/¹³C NMR and HRMS, suggesting the target compound would require similar validation. Absence of C=O IR bands in triazole derivatives (e.g., ) highlights the importance of functional group verification.

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